Chloromethyl(trifluoro)boranuide
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Overview
Description
It is a white crystalline substance that is soluble in water and organic solvents . This compound is part of the organotrifluoroborate family, which is known for its stability and reactivity in various chemical reactions.
Preparation Methods
Chloromethyl(trifluoro)boranuide is typically prepared by reacting chloromethyl trifluoroborate with a base. Common reaction conditions involve the use of organic solvents such as ethanol or dimethyl sulfoxide . The synthesis process is relatively straightforward and can be performed under mild conditions, making it suitable for both laboratory and industrial production.
Chemical Reactions Analysis
Chloromethyl(trifluoro)boranuide undergoes several types of chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Esterification and Etherification: It acts as a catalyst in esterification and etherification reactions.
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling and various oxidizing agents for oxidation reactions. The major products formed from these reactions are typically carbon-carbon bonded compounds and esters.
Scientific Research Applications
Chloromethyl(trifluoro)boranuide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which chloromethyl(trifluoro)boranuide exerts its effects involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki–Miyaura coupling reactions. . The molecular targets and pathways involved include the palladium catalyst and the organic substrates that participate in the coupling reaction.
Comparison with Similar Compounds
Chloromethyl(trifluoro)boranuide is unique among organotrifluoroborates due to its stability and reactivity under a wide range of conditions. Similar compounds include:
Potassium trifluoroborate salts: These compounds share similar stability and reactivity properties but may differ in their specific applications and reaction conditions.
3-(Trifluoromethyl)benzyl chloride: This compound is used in similar substitution reactions but has different reactivity and stability profiles.
Properties
Molecular Formula |
CH2BClF3- |
---|---|
Molecular Weight |
117.29 g/mol |
IUPAC Name |
chloromethyl(trifluoro)boranuide |
InChI |
InChI=1S/CH2BClF3/c3-1-2(4,5)6/h1H2/q-1 |
InChI Key |
FGIGFYXMYANPTL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](CCl)(F)(F)F |
Origin of Product |
United States |
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